(2R,3R,4S,5S,6S)-2-((Benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate
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Overview
Description
(2R,3R,4S,5S,6S)-2-((Benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a complex organic compound with a unique structure that includes multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6S)-2-((Benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of stereocenters. One common synthetic route involves the use of benzyl alcohol as a starting material, which undergoes a series of reactions including benzylation, methoxylation, and esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S,6S)-2-((Benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield benzoic acid derivatives, while reduction of the ester groups can produce benzyl alcohol derivatives.
Scientific Research Applications
(2R,3R,4S,5S,6S)-2-((Benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S,6S)-2-((Benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S,6R)-2-((2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate
- (2R,3R,6S)-irnigaine
Uniqueness
(2R,3R,4S,5S,6S)-2-((Benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C35H32O9 |
---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6S)-4,5-dibenzoyloxy-6-methoxy-2-(phenylmethoxymethyl)oxan-3-yl] benzoate |
InChI |
InChI=1S/C35H32O9/c1-39-35-31(44-34(38)27-20-12-5-13-21-27)30(43-33(37)26-18-10-4-11-19-26)29(42-32(36)25-16-8-3-9-17-25)28(41-35)23-40-22-24-14-6-2-7-15-24/h2-21,28-31,35H,22-23H2,1H3/t28-,29-,30+,31+,35+/m1/s1 |
InChI Key |
MBQMJNCHFYGLAG-PGZPJYDJSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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